![molecular formula C28H22ClN3O6S B12025003 [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate CAS No. 764692-66-2](/img/structure/B12025003.png)
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzenesulfonamide group, a benzoyl hydrazone linkage, a methoxyphenyl group, and a chlorobenzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate can be achieved through a multi-step process:
Formation of the Hydrazone Linkage: The reaction between 4-(benzenesulfonamido)benzaldehyde and 4-(benzenesulfonamido)benzoyl hydrazine under acidic conditions forms the hydrazone linkage.
Esterification: The final step involves the esterification of the hydrazone intermediate with 2-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of 4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-hydroxyphenyl 2-chlorobenzoate.
Reduction: Formation of 4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinyl]methyl]-2-methoxyphenyl 2-chlorobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: Utilization in the synthesis of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonamide group may bind to the active site of enzymes, inhibiting their activity. The hydrazone linkage can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
相似化合物的比较
Similar Compounds
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-hydroxyphenyl] 2-chlorobenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of functional groups in [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, while the chlorobenzoate ester provides a reactive site for further chemical modifications.
属性
CAS 编号 |
764692-66-2 |
|---|---|
分子式 |
C28H22ClN3O6S |
分子量 |
564.0 g/mol |
IUPAC 名称 |
[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H22ClN3O6S/c1-37-26-17-19(11-16-25(26)38-28(34)23-9-5-6-10-24(23)29)18-30-31-27(33)20-12-14-21(15-13-20)32-39(35,36)22-7-3-2-4-8-22/h2-18,32H,1H3,(H,31,33)/b30-18+ |
InChI 键 |
GEMUOVYADYOPIO-UXHLAJHPSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


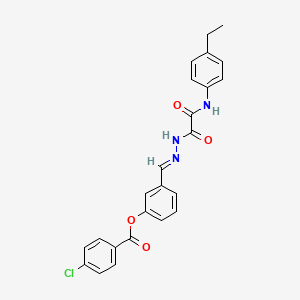
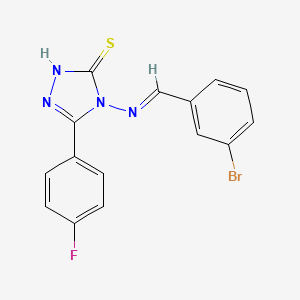
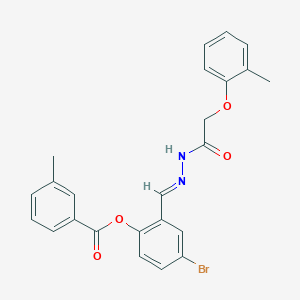
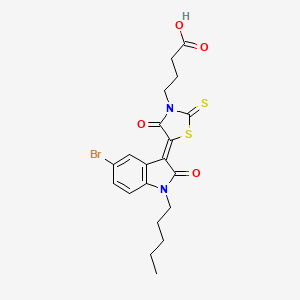

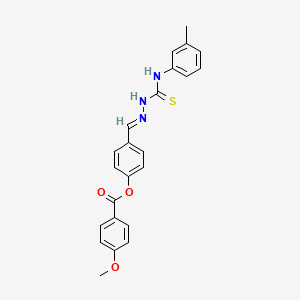
![N-(2-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024976.png)
![3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024980.png)

![4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12024990.png)

![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024996.png)


